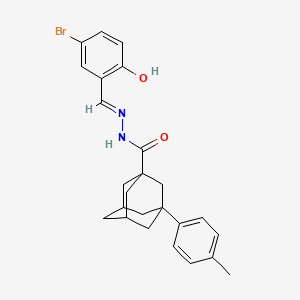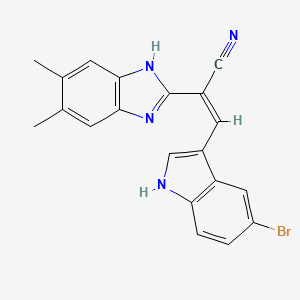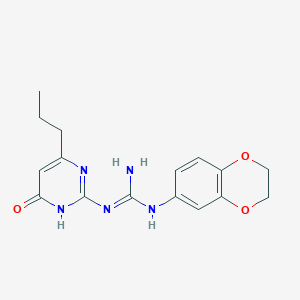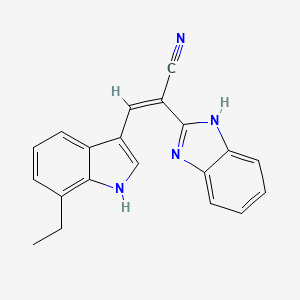
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide
Overview
Description
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide, also known as BHMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. BHMC is a derivative of adamantanecarbohydrazide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide inhibits the activity of enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide also inhibits the activity of proteins such as Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have various biochemical and physiological effects. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to induce apoptosis in cancer cells, which results in the death of these cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to have low toxicity and is well-tolerated by animals.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide for lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide a promising candidate for the development of anti-cancer drugs. However, one of the limitations of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide for lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are various future directions for the research on N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide. One of the future directions is the development of more efficient synthesis methods for N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide. Another future direction is the investigation of the potential applications of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide in other fields such as material science and nanotechnology. Additionally, the investigation of the potential synergistic effects of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide with other anti-cancer drugs is another future direction for research on N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide.
In conclusion, N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been synthesized using various methods and has been shown to inhibit the growth and proliferation of cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide achieves this by inducing apoptosis, which is a process of programmed cell death. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has various advantages and limitations for lab experiments and has various future directions for research.
Scientific Research Applications
N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been the subject of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. One of the most promising applications of N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide is in the field of cancer research. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been shown to inhibit the growth of various cancer cells such as breast cancer cells, lung cancer cells, and liver cancer cells. N'-(5-bromo-2-hydroxybenzylidene)-3-(4-methylphenyl)-1-adamantanecarbohydrazide achieves this by inducing apoptosis, which is a process of programmed cell death.
properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-16-2-4-20(5-3-16)24-10-17-8-18(11-24)13-25(12-17,15-24)23(30)28-27-14-19-9-21(26)6-7-22(19)29/h2-7,9,14,17-18,29H,8,10-13,15H2,1H3,(H,28,30)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDANCJDZNCEE-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NN=CC5=C(C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N/N=C/C5=C(C=CC(=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)adamantane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B3726647.png)
![(2-{[4-({[4-(acetylamino)phenyl]sulfonyl}oxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726649.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B3726655.png)
![2-(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B3726658.png)
![(2-{[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726660.png)





![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3726699.png)
![N,N-diethyl-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726703.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726709.png)
